![molecular formula C14H16ClN3O3S B2925232 5-chloro-2-methoxy-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)benzenesulfonamide CAS No. 2034588-92-4](/img/structure/B2925232.png)
5-chloro-2-methoxy-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Scientific Research Applications
Photodynamic Therapy for Cancer Treatment
Research indicates that benzenesulfonamide derivatives, particularly those substituted on zinc(II) phthalocyanines, show promising applications in photodynamic therapy for cancer treatment due to their high singlet oxygen quantum yield and good fluorescence properties. These compounds can act as effective Type II photosensitizers, crucial for initiating cell death in cancerous tissues (Pişkin, Canpolat, & Öztürk, 2020).
Antimicrobial Activity
Sulfonamide derivatives have been synthesized and evaluated for their antimicrobial properties. For instance, a library of pyrazolo[3,4-b]pyridines bearing benzenesulfonamide moieties demonstrated significant in vitro antibacterial and antifungal activities, showcasing their potential as antimicrobial agents (Chandak et al., 2013).
Enzyme Inhibition
Compounds with benzenesulfonamide scaffolds have been found to exhibit inhibitory effects against various enzymes, including carbonic anhydrases and cyclooxygenase-2 (COX-2), which are relevant for conditions like glaucoma, edema, and certain cancers. These inhibitors can help in the development of new therapeutic agents by targeting specific enzyme activities within the body (Balandis et al., 2020).
Cognitive Enhancements
Another intriguing application of benzenesulfonamide derivatives is in the field of neuropharmacology, where certain compounds have shown potential for enhancing cognitive functions. This includes improvements in memory and learning capabilities in animal models, pointing towards their use in treating cognitive deficits associated with diseases like Alzheimer's and schizophrenia (Hirst et al., 2006).
Anticancer Activity
Benzenesulfonamide derivatives have also been investigated for their anticancer properties, including inhibiting tumor growth and inducing apoptosis in cancer cells. These compounds offer a pathway to developing new cancer therapies that are more targeted and potentially less toxic than current treatments (Hassan et al., 2017).
Mechanism of Action
Target of Action
The primary target of this compound is human carbonic anhydrase B . Carbonic anhydrases are a family of enzymes that catalyze the rapid conversion of carbon dioxide to bicarbonate and protons, a reaction that occurs rather slowly in the absence of a catalyst.
Mode of Action
As a benzenesulfonamide derivative , this compound acts as an inhibitor of its target enzyme . It binds to the active site of the enzyme, preventing it from catalyzing its normal reactions. This inhibition can disrupt the balance of carbon dioxide and bicarbonate in cells, potentially leading to a variety of effects.
Result of Action
The molecular and cellular effects of this compound’s action would depend on the specific context in which it is used. Given its mechanism of action, it could potentially be used to treat conditions related to the overactivity of carbonic anhydrase B. For instance, benzenesulfonamide derivatives have been found to be effective in the treatment of proliferative diseases such as cancer .
Properties
IUPAC Name |
5-chloro-2-methoxy-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16ClN3O3S/c1-21-13-3-2-10(15)8-14(13)22(19,20)17-11-5-7-18-12(9-11)4-6-16-18/h2-4,6,8,11,17H,5,7,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVMKIEUNVDZUEN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)S(=O)(=O)NC2CCN3C(=CC=N3)C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
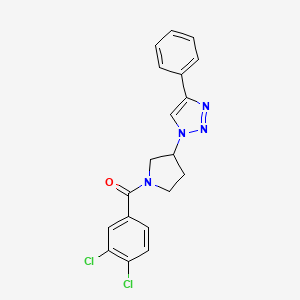

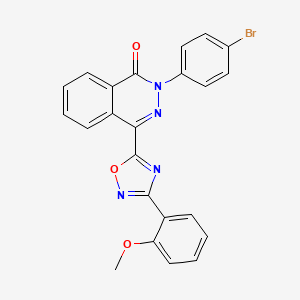
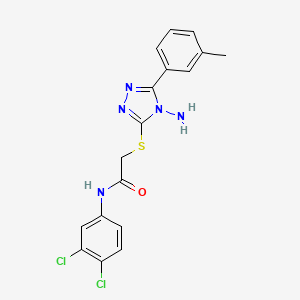
![1-(2-Thia-5-azabicyclo[2.2.1]heptan-5-yl)-3-methoxypropan-1-one](/img/structure/B2925157.png)

![5-amino-1-{[2-(4-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-N-(2-methylphenyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2925160.png)
![N-(3-(benzo[d]thiazol-2-yl)phenyl)-4-(2,5-dioxopyrrolidin-1-yl)benzamide](/img/structure/B2925161.png)
![3-[(2,6-dichlorophenyl)methoxy]-N-(3,4-difluorophenyl)thiophene-2-carboxamide](/img/structure/B2925163.png)
![N-[2-(propan-2-yl)phenyl]-5,6-dihydro-4H-1,3-thiazin-2-amine](/img/structure/B2925165.png)
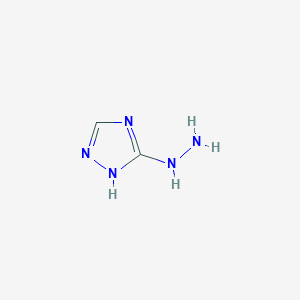
![2-{7-methyl-3-oxo-2H,3H-[1,2,4]triazolo[4,3-c]quinazolin-2-yl}-N-(3,4,5-trimethoxyphenyl)acetamide](/img/structure/B2925167.png)
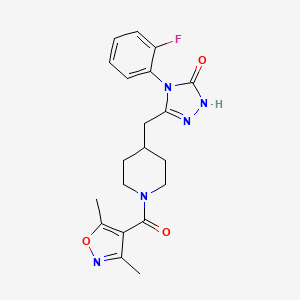
![8-Benzyl-2-oxo-8-azabicyclo[3.2.1]octane-6-carbonitrile](/img/structure/B2925171.png)
